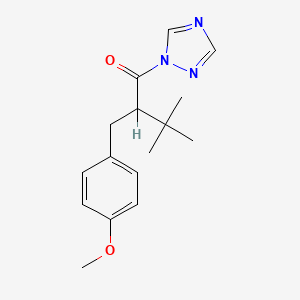
1H-1,2,4-Triazole, 1-(2-((4-methoxyphenyl)methyl)-3,3-dimethyl-1-oxobutyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,4-Triazole, 1-(2-((4-methoxyphenyl)methyl)-3,3-dimethyl-1-oxobutyl)- is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is known for its diverse biological activities and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,4-Triazole derivatives typically involves multistep synthetic routes. One common method is the cyclization of hydrazine derivatives with carbonyl compounds under acidic or basic conditions. The preparation of chalcones, which are intermediates in the synthesis, can be achieved from an aromatic aldehyde and an acetophenone in the presence of a basic catalyst .
Industrial Production Methods
Industrial production methods for triazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
1H-1,2,4-Triazole derivatives undergo various chemical reactions, including:
Oxidation: Triazoles can be oxidized to form triazolium salts.
Reduction: Reduction of triazoles can lead to the formation of dihydrotriazoles.
Substitution: Nucleophilic substitution reactions are common, where triazole nitrogen atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include triazolium salts, dihydrotriazoles, and various substituted triazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1H-1,2,4-Triazole derivatives have a wide range of scientific research applications:
Chemistry: Used as building blocks in organic synthesis and as ligands in coordination chemistry.
Biology: Employed in the study of enzyme inhibition and as probes for biological pathways.
Medicine: Investigated for their potential as antifungal, antibacterial, and anticancer agents.
Industry: Used in the development of agrochemicals and as corrosion inhibitors
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole derivatives involves their ability to bind to various biological targets through hydrogen bonding and dipole interactions. These compounds can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The specific molecular targets and pathways involved depend on the particular triazole derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: Another isomeric form of triazole with different nitrogen atom positions.
Fluconazole: A triazole antifungal agent.
Voriconazole: Another triazole antifungal agent.
Uniqueness
1H-1,2,4-Triazole, 1-(2-((4-methoxyphenyl)methyl)-3,3-dimethyl-1-oxobutyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. This compound’s ability to act as a versatile scaffold for the development of new drugs and agrochemicals sets it apart from other triazole derivatives .
Properties
CAS No. |
110577-54-3 |
|---|---|
Molecular Formula |
C16H21N3O2 |
Molecular Weight |
287.36 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one |
InChI |
InChI=1S/C16H21N3O2/c1-16(2,3)14(15(20)19-11-17-10-18-19)9-12-5-7-13(21-4)8-6-12/h5-8,10-11,14H,9H2,1-4H3 |
InChI Key |
YSUZUUMCYNAWBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(CC1=CC=C(C=C1)OC)C(=O)N2C=NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


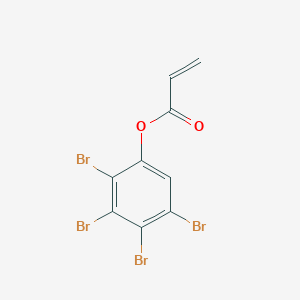
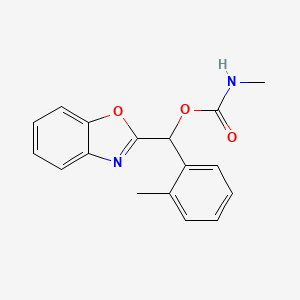
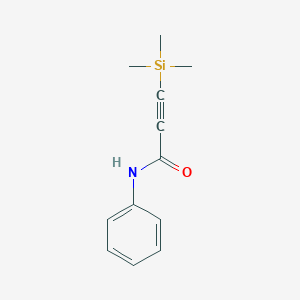
![2-[(Hex-1-en-5-yn-3-yl)oxy]oxane](/img/structure/B14325315.png)
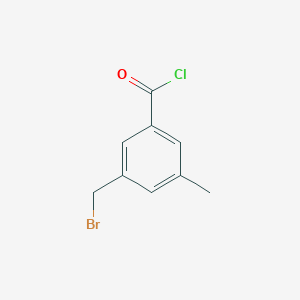
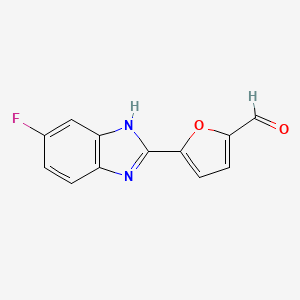
![hexyl-[3-(2-methoxyphenyl)propyl]azanium;chloride](/img/structure/B14325338.png)

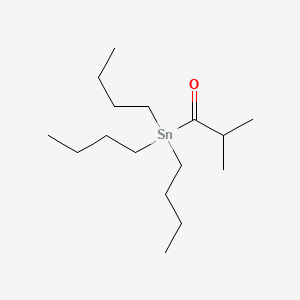
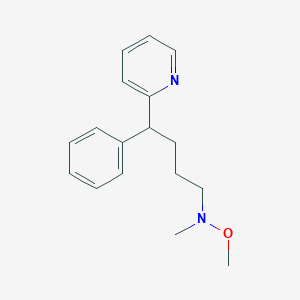
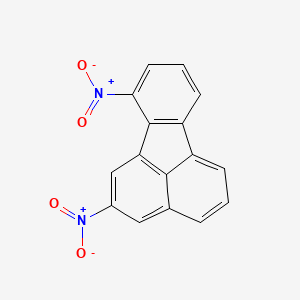
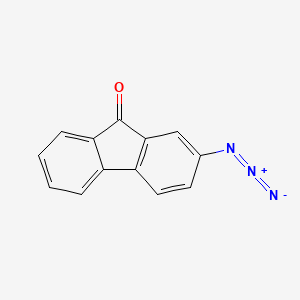
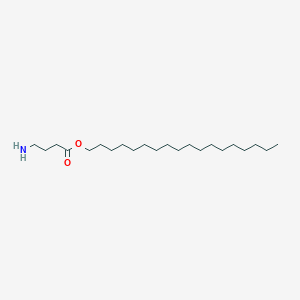
![1-[2-(Decyloxy)-2-oxoethyl]-3-methylpyridin-1-ium chloride](/img/structure/B14325390.png)
